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molecular formula C6H14O<br>(CH3)2CHOCH(CH3)2<br>C6H14O B094823 Diisopropyl ether CAS No. 108-20-3

Diisopropyl ether

Cat. No. B094823
M. Wt: 102.17 g/mol
InChI Key: ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699995B1

Procedure details

To a mixture of 4′-chloro-2-hydroxyacetophenone (3.41 g), potassium cyanate (3.25 g) and isopropanol (15 mL) was added dropwise acetic acid (2.88 g) at 50° C. The obtained mixture was stirred at 50° C. for 5 h and water (34 mL) was added. The precipitated crystals were collected by filtration, and washed with water and then with isopropyl ether to give 4-(4-chlorophenyl)-2-oxo-4-oxazoline (3.33 g; yield 85.1%).
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][OH:10])=[CH:4][CH:3]=1.[O-:12][C:13]#[N:14].[K+].[CH:16](O)([CH3:18])[CH3:17].C(O)(=O)C>O>[CH:16]([O:11][CH:8]([CH3:5])[CH3:9])([CH3:18])[CH3:17].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:14][C:13](=[O:12])[O:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.41 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)=O
Name
potassium cyanate
Quantity
3.25 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06699995B1

Procedure details

To a mixture of 4′-chloro-2-hydroxyacetophenone (3.41 g), potassium cyanate (3.25 g) and isopropanol (15 mL) was added dropwise acetic acid (2.88 g) at 50° C. The obtained mixture was stirred at 50° C. for 5 h and water (34 mL) was added. The precipitated crystals were collected by filtration, and washed with water and then with isopropyl ether to give 4-(4-chlorophenyl)-2-oxo-4-oxazoline (3.33 g; yield 85.1%).
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][OH:10])=[CH:4][CH:3]=1.[O-:12][C:13]#[N:14].[K+].[CH:16](O)([CH3:18])[CH3:17].C(O)(=O)C>O>[CH:16]([O:11][CH:8]([CH3:5])[CH3:9])([CH3:18])[CH3:17].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:14][C:13](=[O:12])[O:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.41 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)=O
Name
potassium cyanate
Quantity
3.25 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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